![molecular formula C12H15N3S B7588179 6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine](/img/structure/B7588179.png)
6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine
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Overview
Description
6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods, including the Biginelli reaction and Suzuki coupling.
Mechanism of Action
The mechanism of action of 6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in the development and progression of cancer and viral infections. In particular, this compound has been shown to inhibit the activity of the cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine is its low toxicity profile, which makes it a safe compound to use in lab experiments. Another advantage is its effectiveness against various types of cancer and viral infections. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of 6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been achieved using various methods. One of the most commonly used methods is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Another method is the Suzuki coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. Both of these methods have been used successfully to synthesize 6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine.
Scientific Research Applications
6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-3-10(11-5-4-6-16-11)15-12-7-9(2)13-8-14-12/h4-8,10H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJFZJWGFRILMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine |
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